molecular formula C8H12ClN3OS B14785899 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide

2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide

Cat. No.: B14785899
M. Wt: 233.72 g/mol
InChI Key: NBZAXXFTPJSYNZ-UHFFFAOYSA-N
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Description

2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide typically involves the reaction of 2-amino-5-chlorothiazole with N-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:

Scientific Research Applications

2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes. In cancer cells, the compound may induce apoptosis by interacting with cellular pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C8H12ClN3OS

Molecular Weight

233.72 g/mol

IUPAC Name

2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide

InChI

InChI=1S/C8H12ClN3OS/c1-5(10)7(13)12(2)4-6-3-11-8(9)14-6/h3,5H,4,10H2,1-2H3

InChI Key

NBZAXXFTPJSYNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)CC1=CN=C(S1)Cl)N

Origin of Product

United States

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